1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Medicinal Chemistry Regioisomerism Screening Library Design

Screening libraries often lack regioisomeric pairs for clean SAR attribution. 1-[(2-Methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid (CAS 1219585-73-5) provides the 3-COOH regioisomer for matched molecular pair analysis with its 4-COOH analog (CAS 1219561-85-9). • Enables clean attribution of differential target binding to carboxylate orientation • 2-Methylindole N-substitution blocks a metabolic hot spot, enhancing stability vs. unsubstituted indole • Piperidine-3-COOH serves as a synthetic handle for amide coupling & combinatorial library synthesis Ideal paired procurement with the 4-COOH regioisomer for comprehensive SAR tables.

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
Cat. No. B12190739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Molecular FormulaC17H20N2O3
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1CC(=O)N3CCCC(C3)C(=O)O
InChIInChI=1S/C17H20N2O3/c1-12-9-13-5-2-3-7-15(13)19(12)11-16(20)18-8-4-6-14(10-18)17(21)22/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,21,22)
InChIKeyANVPVSMGQOIKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid – CAS 1219585-73-5 Procurement Baseline


1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid (CAS 1219585-73-5) is a synthetic indole–piperidine hybrid with molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.35 g/mol [1]. It belongs to the class of N-indol-1-ylacetyl-piperidine carboxylic acids, a scaffold frequently exploited in screening libraries for drug discovery. The compound features a 2-methylindole moiety linked via an acetyl bridge to a piperidine ring bearing a carboxylic acid substituent at the 3-position. This regioisomeric identity (3-COOH vs. the also-available 4-COOH isomer, CAS 1219561-85-9) and the presence of the 2-methyl substituent on the indole ring are its primary structural differentiators . As of the knowledge cutoff date, no primary research articles or patents report quantitative biological activity data specifically for this compound; it is listed as a screening compound in the ChemBridge / Hit2Lead collection.

Why In-Class Indole-Piperidine Carboxylic Acids Cannot Be Interchanged with CAS 1219585-73-5


Indole-piperidine carboxylic acids are not functionally interchangeable because subtle changes in regioisomerism (3-COOH vs. 4-COOH), linker identity (acetyl vs. propanoyl vs. carbonyl), and indole N-substitution profoundly alter molecular recognition, metabolic stability, and physicochemical properties [1]. For the 2-methylindole subclass, the 2021 Cetin et al. enzyme inhibition study demonstrates that small structural modifications—even within a set of ten closely related 2-methylindole analogs—produce IC₅₀ values spanning from 0.648 µM to >100 µM against acetylcholinesterase [2]. The 2-methyl substituent on the indole nitrogen blocks a metabolic hot spot and simultaneously increases steric bulk in the binding pocket relative to the unsubstituted indole analogue, while the piperidine-3-carboxylic acid regiochemistry orients the carboxylate differently from the 4-substituted isomer, potentially altering hydrogen-bond networks with target proteins . As no published data exist for this specific compound, any substitution with a structurally similar analogue would require re-validation of activity, selectivity, and ADMET properties.

Quantitative Differentiation Evidence for 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid (CAS 1219585-73-5)


Regioisomeric Differentiation: Piperidine-3-carboxylic Acid vs. Piperidine-4-carboxylic Acid Analogue

The compound carries the carboxylic acid group at the piperidine 3-position, distinguishing it from the commercially available 4-carboxylic acid regioisomer (CAS 1219561-85-9) . Computed logP values differ between the two regioisomers: the 4-carboxylic acid analogue is reported with a logP of 0.84 to 1.11, whereas the 3-substituted isomer is predicted to be slightly more polar due to the different spatial orientation of the carboxylate . The piperidine-3-carboxylic acid scaffold is structurally analogous to nipecotic acid, a conformationally constrained GABA analogue with established relevance in neuropharmacology, providing a rationale for selecting the 3-substituted regioisomer over the 4-substituted variant for CNS-targeted screening [1].

Medicinal Chemistry Regioisomerism Screening Library Design

Carboxylic Acid vs. Non-Carboxylic Analogue: Physicochemical Differentiation

The compound contains a carboxylic acid group, in contrast to the simpler analogue 'Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-' (CAS 163629-10-5, MF C₁₆H₂₀N₂O, MW 256.34 g/mol), which lacks the carboxyl functionality [1]. The presence of the carboxylic acid increases the hydrogen-bond donor count from 0 to 1 and the acceptor count from 1 to 3, fundamentally altering solubility and protein-binding capacity. Compute-based predictions indicate that the carboxylic acid derivative has a higher topological polar surface area (tPSA ≈ 73.4 Ų for the closely related 3-allyl analogue) compared to approximately 23–25 Ų for the non-carboxylic analogue . This difference places the 3-COOH compound within the favorable range for oral bioavailability (tPSA < 140 Ų) while providing additional ionic interaction capability.

Physicochemical Properties Hydrogen Bonding Drug-likeness

2-Methylindole Subclass Enzyme Inhibition: Class-Level Inference from AChE/BChE/GST Data

A 2021 study by Cetin et al. evaluated ten 2-methylindole analogs (4a–4j) containing piperidine, pyrrolidine, and morpholine groups for inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) [1]. The most potent piperidine-containing 2-methylindole analog (4b) achieved IC₅₀ values of 0.648 µM against AChE and 0.745 µM against BChE, comparable to the standard inhibitor tacrine (IC₅₀ ≈ 0.5 µM). In contrast, the morpholine-containing analog (4i) showed 10- to 50-fold weaker AChE inhibition, and the pyrrolidine analog (4a) was selective for BChE over AChE, demonstrating that the amine heterocycle identity within the 2-methylindole scaffold is a critical determinant of both potency and selectivity [2]. While 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid was not directly studied, it shares the 2-methylindole-piperidine pharmacophore with the active analogs and introduces a carboxylic acid that may further modulate enzyme interactions.

Enzyme Inhibition Acetylcholinesterase Butyrylcholinesterase Glutathione S-Transferase

Indole N1-Acetyl Linker vs. Indole C3-Carbonyl Linker: Scaffold Topology Comparison

The acetyl linker in the target compound connects the indole N1 position to the piperidine nitrogen, creating an N-indol-1-ylacetyl-piperidine topology. This contrasts with the C3-carbonyl-piperidine topology found in well-studied cannabinoid CB1 allosteric modulators such as Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide) . In Org 27569 and related compounds, the indole C3 position is linked to the piperidine moiety, and this topology is critical for allosteric modulation of the CB1 receptor [1]. The N1-acetyl linkage in the target compound presents a different spatial arrangement of the indole and piperidine pharmacophores, potentially accessing different binding modes or receptor targets compared to C3-linked indole-piperidine hybrids. Additionally, the N1-substitution blocks the indole NH, eliminating a hydrogen-bond donor site that is available in C3-substituted indoles bearing a free NH.

Scaffold Hopping Linker Chemistry Allosteric Modulation

2-Methyl vs. Unsubstituted Indole N1: Metabolic Stability Consideration

The 2-methyl substituent on the indole ring of the target compound distinguishes it from the simpler 1H-indol-1-yl-acetyl-piperidine carboxylic acid analogues (e.g., CAS 1016752-59-2) that lack the methyl group . In medicinal chemistry, N-methylation of indole is a well-established strategy for blocking metabolic N-dealkylation and reducing CYP450-mediated oxidation at the indole nitrogen [1]. The 2-methyl group also increases steric bulk adjacent to the acetyl linker, which may restrict rotational freedom and pre-organize the molecule for binding. While no direct metabolic stability data exist for this specific compound, the class-level precedent from 2-methylindole SAR studies and general principles of heterocycle metabolism predict improved oxidative stability relative to the unsubstituted indole analogue.

Metabolic Stability N-Methylation CYP450 Metabolism

Optimal Application Scenarios for 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid (CAS 1219585-73-5)


SAR Exploration of Regioisomeric Carboxylic Acid Effects in Indole-Piperidine Screening Libraries

This compound is ideally paired with the 4-carboxylic acid regioisomer (CAS 1219561-85-9) in matched molecular pair analysis to interrogate how the carboxylate position on the piperidine ring affects target binding, selectivity, and physicochemical properties. The two regioisomers differ only in the position of the carboxylic acid group, allowing clean attribution of any differential biological activity to carboxylate orientation . Researchers should procure both regioisomers simultaneously when constructing SAR tables for indole-piperidine hit series.

Enzyme Inhibition Screening Against Cholinesterases and Glutathione S-Transferase Using the 2-Methylindole Scaffold

Based on the Cetin et al. (2021) demonstration that 2-methylindole-piperidine analogs achieve sub-micromolar IC₅₀ values against AChE and BChE, this compound is a logical next-step candidate for enzyme inhibition profiling [1]. Its 3-carboxylic acid substituent provides an additional interaction handle that may enhance potency or alter selectivity relative to the published analogs lacking this functionality. Screening against AChE, BChE, and GST using Ellman and CDNB assays will generate the first quantitative activity data for this specific compound.

Scaffold-Hopping Reference Compound for CB1 Allosteric Modulator Programs

The N1-acetyl-piperidine topology of this compound differs fundamentally from the C3-carbonyl-piperidine architecture of established CB1 allosteric modulators such as Org 27569 [2]. Including this compound in a screening deck for CB1 or other GPCR allosteric site discovery provides a scaffold-hopping opportunity that explores unexplored chemical space. Its distinct indole N1-substitution pattern blocks the indole NH, which is a key pharmacophoric element in many indole-based ligands.

Prodrug and Derivatization Chemistry Using the Piperidine-3-Carboxylic Acid Handle

The carboxylic acid group at the piperidine 3-position provides a convenient synthetic handle for amide coupling, esterification, and salt formation. This compound can serve as a key intermediate for generating diverse amide or ester derivatives for combinatorial library synthesis [3]. The nipecotic acid-like scaffold (piperidine-3-carboxylic acid) further suggests potential applications in CNS drug discovery, given nipecotic acid's established role as a GABA reuptake inhibitor scaffold.

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